2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol
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Overview
Description
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring via an ethanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazine to the trifluoroacetaldehyde . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol can be compared with other similar compounds such as 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol and 2,2,2-Trifluoroethanol. While all these compounds share the trifluoromethyl group, their unique ring structures (pyrazine vs. pyridine) and functional groups (ethanol vs. other alcohols) confer different chemical properties and reactivities. The presence of the pyrazine ring in this compound makes it particularly useful in applications requiring specific electronic and steric interactions.
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyrazin-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3,5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOAMXGEIAXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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